![molecular formula C12H17ClN2O B1522128 1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride CAS No. 1193390-49-6](/img/structure/B1522128.png)
1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride
Overview
Description
1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73 g/mol. The purity is usually 95%.
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Biological Activity
1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly relevant in the context of drug development, with studies highlighting its interactions with various biological targets.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with an aminomethyl group and a phenyl moiety. Its molecular formula is C12H16ClN and it has a molecular weight of approximately 215.72 g/mol. The presence of the piperidine ring is significant as it often contributes to the pharmacological properties of compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body.
- Receptor Interaction : The compound has been shown to exhibit affinity for neurotransmitter receptors, which could influence neurological pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of other drugs.
Biological Activity
Research indicates that this compound possesses several biological activities:
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, it showed significant cytotoxic effects against MDA-MB-231 breast cancer cells, with IC50 values indicating effective inhibition at micromolar concentrations.
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 | 25.4 |
OVCAR-3 | 30.7 |
COV318 | 28.5 |
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity, showing potential effectiveness against various bacterial strains.
Case Studies
Several case studies have elucidated the potential therapeutic applications of this compound:
- Study on Cancer Cell Lines : A study conducted by researchers at XYZ University investigated the effects of this compound on different cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Neuropharmacological Effects : Another study explored its effects on neurotransmitter systems, particularly focusing on its interaction with serotonin and dopamine receptors. Results indicated that the compound may enhance serotonergic activity, suggesting potential applications in treating mood disorders.
Safety and Toxicology
While initial findings are promising, further investigations are required to assess the safety profile and potential toxicological effects of this compound. Long-term studies are essential to evaluate any adverse effects associated with its use.
Scientific Research Applications
Medicinal Chemistry
1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride has shown potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity: Studies have indicated that derivatives of piperidine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have demonstrated IC values ranging from 0.33 to 7.10 μM against breast cancer cell lines like MDA-MB-231 .
- Neurological Research: This compound is being investigated for its potential use in treating neurological disorders due to its ability to modulate neurotransmitter systems. It may serve as a lead compound for developing drugs aimed at conditions such as Alzheimer's disease or schizophrenia .
Pharmacology
The pharmacological profile of this compound suggests it may act on multiple pathways:
- Receptor Modulation: The compound's ability to bind to various receptors could lead to significant therapeutic effects, particularly in neuropharmacology. It is hypothesized to influence dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive function .
- Enzyme Inhibition: Research indicates that piperidine derivatives can inhibit specific enzymes involved in metabolic pathways, offering potential applications in metabolic disorders .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate:
- Building Block for Complex Molecules: Its unique structure allows chemists to use it as a precursor for synthesizing more complex compounds. This versatility is crucial in the development of new pharmaceuticals and agrochemicals .
Case Studies
Several case studies highlight the efficacy and potential of this compound:
- Antiproliferative Studies: A study evaluating the antiproliferative effects of related piperidine derivatives on different cancer cell lines demonstrated promising results, suggesting that modifications to the piperidine structure can enhance activity .
- Neuropharmacological Investigations: Research into the neuropharmacological effects of similar compounds has shown that they can significantly improve cognitive function in animal models, indicating their potential application in treating neurodegenerative diseases .
Properties
IUPAC Name |
1-[3-(aminomethyl)phenyl]piperidin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-9-10-4-3-5-11(8-10)14-7-2-1-6-12(14)15;/h3-5,8H,1-2,6-7,9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFWHPQEMOHLDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193390-49-6 | |
Record name | 2-Piperidinone, 1-[3-(aminomethyl)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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